6-Methylmorpholine-2,5-dione (CAS 15149-51-6) is a cyclic depsipeptide monomer composed of lactic acid and glycine residues. In industrial and advanced laboratory procurement, it is primarily utilized for the ring-opening polymerization (ROP) of alternating polydepsipeptides and poly(ester amides). Unlike standard aliphatic polyesters, polymers derived from this monomer incorporate both ester and amide linkages within their backbone, providing a highly tunable platform for biodegradable materials [1]. This dual-bond character allows buyers to engineer materials with specific hydrophilicity, thermal properties, and degradation profiles that bridge the gap between traditional poly(alpha-hydroxy acids) and poly(alpha-amino acids) [2].
Generic substitution with standard cyclic diesters (like lactide or glycolide) fails because they produce purely aliphatic polyesters (PLA/PGA) that undergo bulk hydrolytic degradation, lacking the cell-adhesive and enzyme-cleavable amide bonds required for advanced biomedical matrices [1]. Conversely, substituting with other morpholine-2,5-diones, such as 3-isopropylmorpholine-2,5-dione or 3,6-dimethylmorpholine-2,5-dione, introduces severe steric hindrance at the 3-position. This steric bulk drastically suppresses ring-opening polymerization reactivity, leading to unacceptably low monomer conversion rates and poor polymer molecular weights during scale-up [2]. Therefore, 6-methylmorpholine-2,5-dione is specifically required when a buyer needs both the chemical functionality of a depsipeptide and the high polymerization reactivity necessary for efficient manufacturing [3].
The presence of bulky alkyl groups on the morpholinedione ring significantly inhibits polymerization. 6-Methylmorpholine-2,5-dione, which lacks a substituent at the 3-position (derived from glycine), exhibits robust ROP reactivity, achieving cyclization and polymerization yields up to 83%. In direct contrast, 3-alkyl substituted analogs such as 3-isopropylmorpholine-2,5-dione suffer from severe steric hindrance, plummeting yields to as low as 4% under identical catalytic conditions [1].
| Evidence Dimension | Polymerization / Cyclization Yield |
| Target Compound Data | Up to 83% yield for 6-methylmorpholine-2,5-dione. |
| Comparator Or Baseline | ~4% yield for 3-isopropylmorpholine-2,5-dione. |
| Quantified Difference | >75% absolute increase in yield due to the absence of 3-position steric hindrance. |
| Conditions | Ring-opening polymerization / cyclization of linear intermediates. |
Buyers scaling up polydepsipeptide synthesis must select the 6-methyl variant to ensure economically viable monomer conversion and high molecular weight polymer recovery.
Standard polyesters like poly(lactic acid) (PLA) degrade almost exclusively via bulk ester hydrolysis. By utilizing 6-methylmorpholine-2,5-dione as a comonomer or homopolymer precursor, the resulting poly(glycine-alt-lactic acid) incorporates alternating amide bonds into the backbone. This structural shift transitions the material from purely hydrolytic degradation to a dual hydrolytic-enzymatic degradation profile, rendering the polymer susceptible to proteases and peptidases [1].
| Evidence Dimension | Degradation Pathway |
| Target Compound Data | Dual hydrolytic and enzymatic (protease-mediated) cleavage. |
| Comparator Or Baseline | Lactide (PLA) exhibits purely hydrolytic bulk degradation. |
| Quantified Difference | Introduction of enzyme-susceptible amide linkages not present in baseline PLA. |
| Conditions | In vivo or simulated physiological degradation environments. |
Procurement for targeted drug delivery systems requires this monomer to enable surface-eroding, enzyme-responsive release profiles that standard PLA cannot achieve.
Unsubstituted morpholine-2,5-dione (derived from glycolic acid and glycine) yields highly crystalline polymers with limited solubility in common organic solvents, complicating downstream processing. The inclusion of the 6-methyl group in 6-methylmorpholine-2,5-dione disrupts this rigid hydrogen-bonding network, significantly lowering the glass transition temperature (Tg) and improving solubility in solvents like dichloromethane and chloroform, which are standard in emulsion-based manufacturing [1].
| Evidence Dimension | Polymer processability and solubility |
| Target Compound Data | 6-Methylmorpholine-2,5-dione yields amorphous or semi-crystalline polymers soluble in standard organic solvents. |
| Comparator Or Baseline | Unsubstituted morpholine-2,5-dione yields highly crystalline, poorly soluble polymers. |
| Quantified Difference | Enhanced organic solubility and reduced Tg via methyl-induced chain disruption. |
| Conditions | Solvent-based processing (e.g., W/O/W emulsion methods). |
Ensures the resulting polymer can be realistically processed into microspheres, films, or electrospun fibers using standard industrial solvent techniques.
Because polymers derived from 6-methylmorpholine-2,5-dione contain protease-cleavable amide bonds, this monomer is the ideal precursor for formulating drug-eluting microspheres that release their payload in response to specific enzymatic activity, rather than relying on unpredictable bulk hydrolysis [1].
In scale-up environments where 3-alkyl substituted morpholinediones fail due to steric hindrance, 6-methylmorpholine-2,5-dione provides the necessary reactivity to achieve high monomer conversion and sufficient molecular weights for structural biomaterials [2].
By copolymerizing 6-methylmorpholine-2,5-dione with standard D,L-lactide, manufacturers can precisely tune the hydrophilicity and degradation rate of surgical implants, overcoming the excessive hydrophobicity of pure PLA while maintaining processability in standard organic solvents [3].